3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde
Overview
Description
3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde is an organic compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . It is characterized by the presence of a chloro group, a hydroxyl group, and two methyl groups attached to a benzaldehyde core. This compound is known for its pale-yellow to yellow-brown solid form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde typically involves the chlorination of 2,4-dimethylphenol followed by formylation. One common method includes the reaction of 2,4-dimethylphenol with thionyl chloride to introduce the chloro group, followed by a Reimer-Tiemann reaction to form the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and formylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can replace the chloro group under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The chloro and hydroxyl groups contribute to its reactivity and ability to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2,4-dimethylbenzaldehyde
- 6-Chloro-3-hydroxy-2,4-dimethylbenzaldehyde
- 2,4-Dimethylbenzaldehyde
Uniqueness
3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both chloro and hydroxyl groups on the benzaldehyde ring enhances its versatility in synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-chloro-6-hydroxy-2,4-dimethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-5-3-8(12)7(4-11)6(2)9(5)10/h3-4,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNLQPJNVDGFOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391566 | |
Record name | 3-chloro-6-hydroxy-2,4-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81322-67-0 | |
Record name | 3-Chloro-6-hydroxy-2,4-dimethylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81322-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-chloro-6-hydroxy-2,4-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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